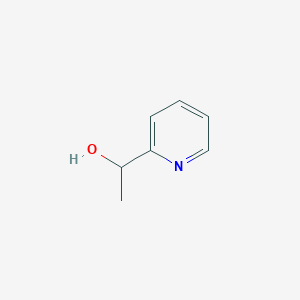

1-(Pyridin-2-yl)ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHIIIRFJKDTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940197 | |

| Record name | 1-(Pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18728-61-5 | |

| Record name | α-Methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18728-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylpyridine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018728615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylpyridine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1-(Pyridin-2-yl)ethanol

An In-depth Technical Guide to 1-(Pyridin-2-yl)ethanol

Introduction

This compound is a pivotal chemical intermediate characterized by the presence of a pyridine ring and a secondary alcohol functional group. This unique structural combination imparts a versatile reactivity profile, establishing it as a valuable building block in diverse fields, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its chirality at the carbinol center further enhances its utility, making it a sought-after precursor for enantiomerically pure target molecules. This guide provides a comprehensive overview of the core , offering critical data and procedural insights for researchers, chemists, and professionals in drug development.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of all scientific investigation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 18728-61-5 | [1][2][3] |

| Molecular Formula | C₇H₉NO | [1][2][3] |

| Molecular Weight | 123.15 g/mol | [1][3][4] |

| IUPAC Name | 1-(Pyridin-2-yl)ethan-1-ol | |

| Synonyms | 2-(1-Hydroxyethyl)pyridine, α-Methyl-2-pyridinemethanol, Methyl(2-pyridyl)carbinol | [1][3][5] |

The molecule's architecture, consisting of an ethyl alcohol group attached to the C2 position of a pyridine ring, is fundamental to its properties.

Caption: Molecular Structure of this compound.

Physical and Thermochemical Properties

The physical state and thermodynamic constants are critical for process design, purification, and handling. The compound is often described as a colorless to light yellow liquid, though some sources report a low melting point, suggesting it can exist as a solid at or near room temperature.[1][5][6]

Table 2: Core Physical Properties

| Property | Value | Source(s) |

| Appearance | Colourless to light yellow liquid/low melting solid | [1][5][6] |

| Melting Point | 53-54 °C | [5][6] |

| Boiling Point | 210-219 °C at 760 mmHg | [1][2][3][6] |

| Density | ~1.082 - 1.1 g/cm³ | [2][3][6] |

| Flash Point | ~81 °C | [2][3][6] |

| pKa (OH group) | 13.55 ± 0.20 (Predicted) | [1][6] |

| pKa (conjugate acid) | ~5.3 (Estimated based on 2-Pyridineethanol) | [7] |

| Solubility | Soluble in water. Expected to be soluble in polar organic solvents like alcohols and chloroform. | [1][7] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. The key expected features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Pyridine Ring Protons (4H): Multiple signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the C6 position, adjacent to the nitrogen, will typically be the most downfield.

-

Methine Proton (1H, CH-OH): A quartet (due to coupling with the adjacent methyl group) appearing around δ 4.8-5.0 ppm. The hydroxyl proton can further split this signal, or it may appear as a broad singlet.

-

Hydroxyl Proton (1H, OH): A broad singlet whose chemical shift is concentration and solvent-dependent (typically δ 2.0-5.0 ppm). This peak will disappear upon exchange with D₂O.[8]

-

Methyl Protons (3H, CH₃): A doublet (due to coupling with the methine proton) in the aliphatic region, expected around δ 1.4-1.6 ppm.

-

-

¹³C NMR: The carbon spectrum will confirm the seven unique carbon atoms.

-

Pyridine Carbons: Five signals in the range of δ 120-160 ppm, with the carbon attached to the ethanol substituent (C2) being significantly downfield.

-

Methine Carbon (CH-OH): A signal around δ 65-70 ppm.

-

Methyl Carbon (CH₃): A signal in the upfield region, around δ 20-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9][10]

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic): Weaker absorptions typically found just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ range from the methyl and methine groups.

-

C=N and C=C Stretches: Medium to strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Stretch: A strong absorption in the 1050-1200 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern.[10]

-

Molecular Ion (M⁺): A peak at m/z = 123, corresponding to the molecular weight of the compound.

-

Key Fragments: A prominent fragment is expected from the loss of a methyl group (CH₃), resulting in a peak at m/z = 108. Another significant fragmentation pathway is the alpha-cleavage, leading to the formation of a pyridinium-stabilized cation.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups.

-

Alcohol Group: The secondary alcohol can undergo typical reactions such as oxidation to form 2-acetylpyridine, esterification with carboxylic acids or acyl chlorides, and etherification.

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The pyridine ring itself is generally resistant to electrophilic substitution compared to benzene but can be functionalized under specific conditions.

-

Stability and Storage: The compound should be stored under an inert atmosphere to prevent oxidation.[6][11] It is stable under recommended storage conditions, typically at room temperature or refrigerated (2-8°C).[6][12]

Synthesis Pathway

A common and efficient method for synthesizing this compound is through the reduction of 2-acetylpyridine. This reaction is often performed using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a cornerstone intermediate in medicinal chemistry.

-

Chiral Building Block: The enantiomers, (R)- and (S)-1-(Pyridin-2-yl)ethanol, are highly valuable for synthesizing stereospecific active pharmaceutical ingredients (APIs).

-

Pharmaceutical Scaffolds: The pyridyl-ethanol moiety is present in various biologically active molecules. For instance, (S)-1-(Pyridin-2-yl)ethanol is a key intermediate in the synthesis of kynurenine 3-monooxygenase (KMO) inhibitors, which are investigated for treating conditions like pancreatitis.[13]

-

Ligand Synthesis: The compound can be used to synthesize ligands for coordination chemistry, which has applications in catalysis and material science.

Safety, Handling, and Disposal

Adherence to safety protocols is paramount when working with this chemical.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | [4] |

| STOT - Single Exposure | H335: May cause respiratory irritation | [4] |

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[14]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Keep away from heat and sources of ignition.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Consult the Safety Data Sheet (SDS) for detailed disposal instructions.[14]

Standard Analytical Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a standardized method for determining the purity of a this compound sample.

Objective: To quantify the purity of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 50 mg of a this compound reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent, such as methanol or ethyl acetate, to achieve a concentration of ~1 mg/mL.

-

-

Sample Preparation:

-

Prepare the sample to be analyzed in the same manner as the standard, achieving a final concentration of ~1 mg/mL.

-

-

GC-FID Instrumentation and Conditions:

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 280 °C.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Analysis and Calculation:

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution.

-

Calculate the purity by area percent, assuming all components have a similar response factor with the FID.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined physical properties, predictable spectroscopic profile, and versatile chemical reactivity make it an essential tool for synthetic chemists. A thorough understanding of its characteristics, from its molecular structure to its safe handling protocols, is crucial for leveraging its full potential in research, particularly in the rapid-paced environment of drug discovery and development.

References

- Chemsrc. This compound | CAS#:18728-61-5. [Link]

- BuyersGuideChem. 1-(2-Pyridinyl)ethanol | C7H9NO. [Link]

- PubChem. (1R)-1-(pyridin-2-yl)ethan-1-ol. [Link]

- Google Patents.

- PubChem. 2-(2-Hydroxyethyl)pyridine. [Link]

- ChemSynthesis. 1-pyridin-2-yl-ethanol. [Link]

- Solubility of Things. 2-Pyridineethanol. [Link]

- LookChem. 1-PHENYL-1-(2-PYRIDYL)ETHANOL. [Link]

- Chem-Impex. 2-Amino-1-pyridin-2-yl-ethanol. [Link]

- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

- Tony St John via YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

- PubChem. 4-Pyridineethanol. [Link]

- Doc Brown's Chemistry. H-1 proton nmr spectrum of ethanol analysis. [Link]

- University Course Materials. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS#:18728-61-5 | Chemsrc [chemsrc.com]

- 3. 1-(2-Pyridinyl)ethanol | C7H9NO - BuyersGuideChem [buyersguidechem.com]

- 4. (1R)-1-(pyridin-2-yl)ethan-1-ol | C7H9NO | CID 642847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 18728-61-5 CAS MSDS (1-PYRIDIN-2-YL-ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-PYRIDIN-2-YL-ETHANOL CAS#: 18728-61-5 [m.chemicalbook.com]

- 7. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. lehigh.edu [lehigh.edu]

- 11. 1-PYRIDIN-2-YL-ETHANOL | 18728-61-5 [chemicalbook.com]

- 12. (R)-1-(Pyridin-2-yl)ethanol | 27911-63-3 [sigmaaldrich.com]

- 13. alfachemic.com [alfachemic.com]

- 14. aksci.com [aksci.com]

The Pivotal Role of 1-(Pyridin-2-yl)ethanol in Modern Pharmaceutical Development: A Technical Guide

Abstract

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] Among the vast array of pyridine-containing building blocks, 1-(Pyridin-2-yl)ethanol stands out for its unique structural and chemical attributes. This chiral alcohol serves as a critical intermediate in the synthesis of a variety of pharmacologically active agents, offering a versatile platform for introducing a key pharmacophore that can engage in crucial drug-receptor interactions.[3][4] This in-depth technical guide provides a comprehensive overview of the applications of this compound in pharmaceuticals, with a focus on its role as a chiral building block, detailed synthetic and analytical methodologies, and its incorporation into therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile synthon.

Introduction: The Strategic Importance of the Pyridinylethanol Moiety

The pyridine nucleus is a bioisostere of benzene, but the nitrogen atom imparts distinct electronic properties, including enhanced water solubility and the ability to act as a hydrogen bond acceptor, which are often desirable in drug candidates.[2] The this compound scaffold combines this privileged heterocycle with a chiral secondary alcohol, a functional group that is pivotal for establishing stereospecific interactions with biological targets such as enzymes and receptors.[5][6] The chirality of the alcohol is often a determining factor for a drug's efficacy and safety, with one enantiomer typically exhibiting the desired pharmacological activity while the other may be inactive or even contribute to adverse effects.[7][8]

The this compound moiety is particularly valuable as it serves as a precursor to a wide range of derivatives. The hydroxyl group can be further functionalized, and the pyridine ring can be modified to fine-tune the electronic and steric properties of the molecule, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles.[4] This guide will delve into the practical aspects of utilizing this building block, from its synthesis to its application in drug discovery.

Asymmetric Synthesis of this compound: A Gateway to Enantiopure Pharmaceuticals

The production of enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis. Asymmetric hydrogenation of the prochiral ketone, 2-acetylpyridine, is a highly effective method to achieve this.[9][10] Rhodium-based catalysts, in particular, have demonstrated excellent enantioselectivity and high yields.[9]

Experimental Protocol: Asymmetric Hydrogenation of 2-Acetylpyridine

This protocol describes a representative method for the asymmetric hydrogenation of 2-acetylpyridine to yield (S)-1-(pyridin-2-yl)ethanol, a key chiral intermediate.

Materials:

-

2-Acetylpyridine

-

[Rh(COD)Binapine]BF₄ (or a similar chiral Rhodium catalyst)

-

Dichloromethane (anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the chiral rhodium catalyst (e.g., [Rh(COD)Binapine]BF₄) in anhydrous dichloromethane to a desired concentration.

-

Reaction Setup: In a high-pressure autoclave, dissolve 2-acetylpyridine in anhydrous dichloromethane.

-

Catalyst Addition: Add the catalyst solution to the autoclave containing the substrate. The substrate-to-catalyst ratio (S/C) should be optimized for the specific catalyst and desired efficiency.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 50 atm).

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Causality in Experimental Choices

-

Choice of Catalyst: The selection of a chiral catalyst, such as [Rh(COD)Binapine]BF₄, is critical for achieving high enantioselectivity. The chiral ligands on the rhodium center create a chiral environment that directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer.[9]

-

Solvent: Anhydrous dichloromethane is a common solvent for this reaction as it is relatively inert and effectively dissolves both the substrate and the catalyst.

-

Pressure and Temperature: These parameters influence the reaction rate and can sometimes affect enantioselectivity. Optimization is often necessary to find the ideal balance between reaction time and stereochemical control.

Purification and Characterization: Ensuring Quality and Purity

Following synthesis, rigorous purification and characterization are essential to ensure the quality of the this compound for subsequent pharmaceutical applications.

Purification Protocol: Column Chromatography

Procedure:

-

Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent.

-

Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent.

-

Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR (in CDCl₃) | Signals corresponding to the pyridine ring protons (typically in the range of 7.0-8.6 ppm), a quartet for the methine proton (CH-OH), a doublet for the methyl protons (CH₃), and a broad singlet for the hydroxyl proton (-OH).[11] |

| ¹³C NMR (in CDCl₃) | Resonances for the carbon atoms of the pyridine ring, the methine carbon, and the methyl carbon.[11] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₇H₉NO, MW: 123.15 g/mol ). |

Chiral Analysis: Quantifying Enantiomeric Purity

Determining the enantiomeric excess (ee) of the synthesized chiral alcohol is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[12]

Experimental Protocol: Chiral HPLC

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) for basic compounds.[13]

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 260 nm).

-

-

Data Analysis: The two enantiomers will have different retention times on the chiral column. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Self-Validating System

The chiral HPLC method is self-validating as the separation of the two enantiomers provides a direct measure of the enantiomeric purity. The use of a well-characterized chiral stationary phase and a consistent mobile phase ensures the reproducibility and accuracy of the results.[12]

Case Study: Bepotastine - A Pharmaceutical Application of a this compound Derivative

Bepotastine is a second-generation antihistamine used for the treatment of allergic conjunctivitis.[3] Its synthesis involves a key intermediate derived from a chiral pyridyl alcohol, highlighting the pharmaceutical relevance of this scaffold.[9]

Mechanism of Action of Bepotastine

Bepotastine exerts its therapeutic effects through a multi-faceted mechanism:

-

Histamine H1 Receptor Antagonism: Bepotastine is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from initiating the allergic cascade, thereby reducing symptoms like itching and vasodilation.[3][14]

-

Mast Cell Stabilization: It inhibits the degranulation of mast cells, which are key players in the allergic response. This stabilization prevents the release of histamine and other pro-inflammatory mediators.[9][15]

-

Inhibition of Eosinophil Migration: Bepotastine has been shown to suppress the migration of eosinophils to the site of inflammation, further reducing the allergic response.[9]

Signaling Pathway of Bepotastine's Action

The primary mechanism of bepotastine involves the blockade of the H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine. Bepotastine, by blocking the H1 receptor, inhibits this entire downstream signaling pathway.

Caption: Mechanism of action of Bepotastine.

Broader Applications and Future Perspectives

The this compound scaffold is not limited to antihistamines. Its derivatives have been explored as inhibitors of various enzymes, including kinases, which are critical targets in oncology.[4][16] The ability to readily synthesize chiral derivatives makes this building block highly attractive for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Future research will likely focus on developing more efficient and sustainable methods for the asymmetric synthesis of this compound and its analogs. Furthermore, the incorporation of this moiety into novel drug candidates targeting a wider range of diseases, including neurodegenerative disorders and infectious diseases, is an active area of investigation.[14]

Conclusion

This compound has firmly established itself as a valuable and versatile chiral building block in pharmaceutical research and development. Its unique combination of a privileged pyridine ring and a stereogenic alcohol center provides a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved efficacy and safety profiles. The detailed synthetic and analytical protocols provided in this guide, along with the case study of bepotastine, underscore the practical importance of this synthon. As our understanding of drug-receptor interactions continues to grow, the strategic application of well-defined chiral building blocks like this compound will remain a cornerstone of successful drug discovery.

References

- Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones.

- Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besil

- What is the mechanism of Bepotastine salicylate?

- Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. PubMed. [Link]

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- A review on the medicinal importance of pyridine derivatives.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]

- Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis. Dovepress. [Link]

- Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate.

- Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calcul

- Comparison of the Inhibitory Effects of Bepotastine Besilate and Other H1 Receptor Antagonists on Histamine Release From Mast Cells and Chemotaxis of Eosinophils. IOVS. [Link]

- Brain histamine H1 receptor occupancy of a new antihistamine, bepotastine, measured by PET and [11C]doxepin. Tohoku University. [Link]

- Chiral Drugs: An Overview. PubMed Central. [Link]

- The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]

- Role of Chirality in Drugs.

- A Look at the Importance of Chirality in Drug Activity: Some Signific

- Chiral Chemistry in Pharmacology – A Review. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

- Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

- Investigation of potent anti-mycobacterium tuberculosis agents derived. DDDT. [Link]

- DOT Language. Graphviz. [Link]

- Chiral HPLC Separ

- dot. Graphviz. [Link]

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

- Method of producing pyridine ethanol derivative.

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. ijpras.com [ijpras.com]

- 9. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dovepress.com [dovepress.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. PathWhiz [pathbank.org]

- 15. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of bepotastine, a nonsedating H1-antihistamine, for the treatment of persistent cough and allergic rhinitis: a randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Chirality: A Technical Guide to 1-(Pyridin-2-yl)ethanol as a Premier Chiral Building Block

Introduction: The Significance of Chiral Pyridyl Alcohols in Modern Synthesis

In the landscape of asymmetric synthesis, the quest for versatile and efficient chiral building blocks is perpetual. These molecules, possessing a defined three-dimensional arrangement, are the foundational elements in the construction of complex, stereochemically rich targets, particularly in the pharmaceutical industry. Among these crucial synthons, chiral pyridyl alcohols have emerged as exceptionally valuable due to the unique electronic and coordinating properties of the pyridine moiety. 1-(Pyridin-2-yl)ethanol, a seemingly simple secondary alcohol, stands as a paramount example of this class. Its strategic placement of a stereocenter adjacent to the coordinating nitrogen atom of the pyridine ring imbues it with a distinct reactivity profile, making it a highly sought-after precursor for a plethora of chiral ligands, catalysts, and pharmaceutical agents.[1][2][3] This guide provides an in-depth exploration of this compound, from its enantioselective synthesis to its diverse applications, offering a technical resource for researchers, chemists, and drug development professionals.

Enantioselective Synthesis of this compound: A Comparative Analysis

The generation of enantiomerically pure this compound from its prochiral precursor, 2-acetylpyridine, is predominantly achieved through two powerful strategies: asymmetric hydrogenation and enzymatic kinetic resolution. The choice between these methodologies often hinges on factors such as scale, desired enantiopurity, and available resources.

Asymmetric Hydrogenation: A Powerful and Atom-Economical Approach

Asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral alcohols.[4][5][6] This approach utilizes transition metal complexes, typically rhodium or ruthenium, coordinated to chiral ligands to facilitate the enantioselective addition of hydrogen across the carbonyl double bond of 2-acetylpyridine.

A particularly effective method involves the use of Rhodium catalysts with chiral diphosphine ligands, such as BINAPine.[7][8][9] These reactions can achieve excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee), under mild conditions.[7][8][9]

Table 1: Performance of Selected Catalysts in the Asymmetric Hydrogenation of 2-Acetylpyridine Derivatives

| Catalyst System | Substrate | S/C Ratio | Yield (%) | ee (%) | Reference |

| [Rh(COD)Binapine]BF₄ | 2-Acetylpyridine | 100:1 | >99 | 99 | [8] |

| [Rh(COD)Binapine]BF₄ | 2-(4-Chlorobenzoyl)pyridine | 5000:1 | 89 | >99 | [8] |

| (R,R)-DIOPRuCl₂(R)-Me-BIMAH | (4-chlorophenyl)(pyridin-2-yl)methanone | 4000:1 | >99 | 98.6 | [10] |

| Ir/f-Amphox | Various 1-(Pyridin-2-yl)ketones | - | - | up to 99 | [11] |

The following protocol is a representative example for the synthesis of the key intermediate for Bepotastine, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.[10][12]

Materials:

-

(4-chlorophenyl)(pyridin-2-yl)methanone

-

Toluene

-

Isopropanol

-

(R,R)-DIOPRuCl₂(R)-Me-BIMAH (catalyst)

-

Potassium tert-butoxide

-

Argon

-

Hydrogen

Procedure:

-

In a 5L autoclave under an argon atmosphere, charge 400g of (4-chlorophenyl)(pyridin-2-yl)methanone.

-

Add 1L of isopropanol and 2L of toluene.

-

Bubble argon through the solution for 30 minutes to degas.

-

Under an argon atmosphere, add 100mg of the (R,R)-DIOPRuCl₂(R)-Me-BIMAH catalyst.

-

Add 6g of potassium tert-butoxide and quickly seal the autoclave.

-

Replace the argon atmosphere with hydrogen, pressurizing the vessel to 35 atm.

-

Stir the reaction mixture at 35°C. Monitor the pressure drop.

-

After approximately 4 hours, when the pressure stabilizes, take a sample for GC analysis to confirm conversion and enantiomeric excess.

-

Upon completion, carefully vent the autoclave and process the reaction mixture for product isolation.

The enantioselectivity of the hydrogenation is governed by the formation of a transient chiral metal-substrate complex. The chiral ligand creates a sterically defined environment around the metal center, forcing the substrate to coordinate in a specific orientation. This preferential binding dictates the face of the carbonyl to which hydrogen is delivered, leading to the formation of one enantiomer in excess.

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Enzymatic Kinetic Resolution: A Green and Selective Alternative

Enzymatic kinetic resolution offers a highly selective and environmentally benign route to enantiopure alcohols.[13][14][15] This method utilizes lipases to selectively acylate one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted. The success of this method relies on the enzyme's ability to differentiate between the two enantiomers.

Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for this purpose.[14] The reaction is typically carried out in an organic solvent with an acyl donor, such as vinyl acetate.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | ee (Substrate) (%) | ee (Product) (%) | Reference |

| Novozym 435 (CALB) | 1-Phenylethanol | Vinyl Acetate | Toluene | ~50 | >99 | >99 | [14] |

| Pseudomonas cepacia Lipase | 1-(Furan-2-yl)ethanol | Vinyl Acetate | Organic Solvents | ~50 | >99 | >99 | [16] |

| Candida rugosa Lipase | 1-Phenylethanol | Vinyl Acetate | n-Heptane/[EMIM][BF₄] | 40.1 | - | 98.9 | [3] |

The following is a general protocol for the enzymatic kinetic resolution of a secondary alcohol, which can be adapted for this compound.[13][14]

Materials:

-

Racemic 1-phenylethanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Anhydrous toluene

-

Vinyl acetate

-

Molecular sieves (4Å)

Procedure:

-

To a solution of racemic 1-phenylethanol (1 mmol) in 10 mL of anhydrous toluene, add vinyl acetate (1.2 mmol).

-

Add activated molecular sieves to ensure anhydrous conditions.

-

Add the immobilized lipase (e.g., 50 mg of Novozym 435).

-

Incubate the reaction mixture at 40°C with shaking.

-

Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion.

-

Filter off the immobilized enzyme (which can often be washed and reused).

-

Remove the solvent under reduced pressure.

-

Separate the unreacted alcohol and the acetylated product by column chromatography on silica gel.

Caption: Simplified synthetic route to (S)-Bepotastine highlighting the role of the chiral alcohol intermediate.

Precursor to Chiral Ligands for Asymmetric Catalysis

The hydroxyl group of this compound serves as a versatile handle for the synthesis of a wide range of chiral ligands. The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate coordinating system, or the hydroxyl group can be further functionalized to introduce other coordinating atoms, such as phosphorus. These ligands have found applications in various metal-catalyzed asymmetric transformations. [1][2][3] For instance, chiral pyridyl aminophosphine ligands have been synthesized from chiral 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffolds, which are themselves prepared via asymmetric hydrogenation. [1]These ligands have been successfully applied in the Iridium-catalyzed asymmetric hydrogenation of olefins and imines with excellent enantioselectivities. [1]

Analytical Methods: Chiral HPLC for Enantiomeric Purity Determination

The determination of the enantiomeric excess of this compound and its derivatives is crucial for assessing the success of an asymmetric synthesis or resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. [17][18][19][20][21] The separation of enantiomers is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral alcohols. [20]

The following is a starting point for developing a chiral HPLC method for a similar pyridyl alcohol, which can be optimized for this compound. [20] Parameters:

-

Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

-

Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Concentration: 1 mg/mL in mobile phase

The addition of a basic modifier like diethylamine is often necessary to improve the peak shape of basic analytes like pyridines. [20]

Conclusion: A Cornerstone of Asymmetric Synthesis

This compound has firmly established itself as a cornerstone chiral building block in modern organic synthesis. Its accessibility through highly efficient and selective methods like asymmetric hydrogenation and enzymatic resolution, coupled with its versatile reactivity, makes it an invaluable tool for the construction of complex chiral molecules. From life-saving pharmaceuticals like Bepotastine to cutting-edge chiral ligands for asymmetric catalysis, the impact of this unassuming molecule is profound and continues to grow. This guide has provided a comprehensive overview of the synthesis, application, and analysis of this compound, underscoring its pivotal role as a fulcrum of chirality in the hands of synthetic chemists.

References

- Bepotastine Besilate, ベポタスチンベシル酸塩 | New Drug Approvals. (2018, September 17).

- Chiral synthesis method of bepotastine besilate intermediate. (2018, March 23). Eureka | Patsnap.

- A kind of chiral synthesis method of bepotastine besilate intermediate. (2020, April 24). Google Patents.

- Yang, H., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144–4147. [Link]

- Yang, H., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones.

- Asymmetric syntheses method of ophthalmologic drug bepotastine besilate. (2018, August 24). Eureka.

- Mechanistic Study of Acetate-Assisted C−H Activation of 2-Substituted Pyridines with [MCl2Cp*]2 (M = Rh, Ir) and [RuCl2(p-cymene)]2. (n.d.). ResearchGate.

- Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure. (n.d.).

- Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. (2021). Organic & Biomolecular Chemistry, 19(3), 586-591. [Link]

- Yang, H., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. PubMed. [Link]

- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.).

- Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (2014). Molecules, 19(10), 15853-15880. [Link]

- Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. (n.d.). DiVA portal.

- Ir/ f -Amphox-Catalyzed Asymmetric Hydrogenation of 1-(Pyridin-2-yl)ketones to Chiral Pyridyl Alcohols. (n.d.). ResearchGate.

- Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

- Asymmetric Hydrogenation. (2015).

- Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008). Chemistry | Illinois. [Link]

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021).

- Chiral HPLC Separations. (n.d.). Phenomenex.

- Asymmetric Hydrogenation of pyridine derivatives by using Oxazolidinones chiral auxiliaries. (n.d.). ResearchGate.

- Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis. (n.d.). ResearchGate.

- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). International Journal of Molecular Sciences, 22(16), 8887. [Link]

- Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2014). Journal of Chromatographic Science, 52(8), 859-874. [Link]

- Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. (2022). Molecules, 27(15), 4887. [Link]

- Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. (2018). Chemical Society Reviews, 47(6), 1972-1986. [Link]

- A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. (2008). Green Chemistry, 10(4), 415-418. [Link]

- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2023). ChemBioChem, 24(13), e202300185. [Link]

- Computational approaches to asymmetric synthesis. (2005). Tetrahedron: Asymmetry, 16(2), 245-256. [Link]

Sources

- 1. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications [diva-portal.org]

- 3. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 5. ethz.ch [ethz.ch]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral synthesis method of bepotastine besilate intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. CN107827812B - A kind of chiral synthesis method of bepotastine besylate intermediate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 18. phx.phenomenex.com [phx.phenomenex.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. academic.oup.com [academic.oup.com]

Spectroscopic Profile of 1-(Pyridin-2-yl)ethanol: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 1-(Pyridin-2-yl)ethanol (C₇H₉NO), a key chiral building block in pharmaceutical and materials science. A comprehensive understanding of its spectral characteristics is fundamental for reaction monitoring, quality control, and structural elucidation in drug development and chemical synthesis. This document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights into the interpretation and application of these techniques for the definitive characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound is a chiral secondary alcohol containing a pyridine ring. This combination of a stereocenter, an alcohol functional group, and an aromatic nitrogen heterocycle results in a distinct and informative spectroscopic fingerprint. The structural features dictate the chemical environment of each atom, giving rise to characteristic signals in NMR, specific vibrational modes in IR, and predictable fragmentation patterns in MS.

A logical and systematic approach to analyzing these spectra allows for unambiguous confirmation of the molecule's identity, purity, and structural integrity. The atom numbering convention used throughout this guide is presented below.

Diagram: Molecular Structure and Atom Numbering

Caption: Atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information on its structure.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a standard solvent for small organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. The choice of an aprotic solvent is critical; protic solvents like D₂O or CD₃OD would lead to the exchange of the hydroxyl proton, causing its signal to disappear.

-

Frequency: A high-field instrument (e.g., 400 or 500 MHz for ¹H) is chosen to achieve better signal dispersion, which is particularly important for resolving the coupled protons in the aromatic region of the pyridine ring.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.

-

-

Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity (splitting patterns), and integration (proton count).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H8 (CH₃) | 1.49 | Doublet (d) | 6.4 | 3H |

| OH | ~1.9 (broad) | Singlet (s) | - | 1H |

| H7 (CH) | 4.88 | Quartet (q) | 6.4 | 1H |

| Pyridine Ring | 7.23–7.30 | Multiplet (m) | - | 3H |

| Pyridine Ring | 7.38 | Multiplet (m) | - | 1H |

| Data sourced from Royal Society of Chemistry supporting information.[1] |

Spectral Interpretation:

-

Methyl Group (H8): The signal at δ 1.49 is an upfield doublet, characteristic of a methyl group adjacent to a single proton. The coupling constant of J = 6.4 Hz confirms its interaction with the methine proton (H7).

-

Methine Proton (H7): This proton, attached to the carbon bearing the hydroxyl group, appears as a quartet at δ 4.88 . Its downfield shift is due to the deshielding effect of the adjacent oxygen atom and pyridine ring. The quartet multiplicity arises from coupling to the three protons of the methyl group (n+1 rule, 3+1=4).

-

Hydroxyl Proton (OH): The hydroxyl proton signal is typically broad and appears at ~δ 1.9 . Its chemical shift can vary with concentration and temperature, and it does not usually show coupling due to rapid chemical exchange.

-

Pyridine Protons: The four protons on the pyridine ring appear as a complex set of multiplets between δ 7.23 and 7.38 . Their specific assignments require more advanced 2D NMR techniques, but their chemical shifts are consistent with an aromatic heterocyclic system.

Diagram: ¹H NMR Scalar Coupling Relationships

Caption: Key J-coupling observed in the ¹H NMR spectrum.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C8 (CH₃) | 25.2 |

| C7 (CH) | 69.8 |

| Pyridine Ring (CH) | 123.6 |

| Pyridine Ring (CH) | 125.6 |

| Pyridine Ring (CH) | 127.5 |

| Pyridine Ring (CH) | 129.8 |

| Pyridine Ring (C) | 134.4 |

| Pyridine Ring (C) | 147.9 |

| Data sourced from Royal Society of Chemistry supporting information.[1] |

Spectral Interpretation:

-

Aliphatic Carbons: The methyl carbon (C8) appears at δ 25.2 , a typical value for an sp³-hybridized carbon. The methine carbon (C7), bonded to the electronegative oxygen, is significantly shifted downfield to δ 69.8 .

-

Aromatic Carbons: Six distinct signals are observed in the aromatic region, consistent with the six carbons of the pyridine ring. The chemical shifts, ranging from δ 123.6 to 147.9 , are characteristic of a nitrogen-containing aromatic heterocycle. The quaternary carbons (those without attached protons) are typically found at the lower field end of this range.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly effective for identifying the presence of key bonds, such as the O-H bond of the alcohol.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of liquids and solids without extensive sample preparation. Alternatively, a thin film can be prepared by depositing a drop of the neat liquid between two salt (NaCl or KBr) plates.

Step-by-Step Protocol:

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal or between two salt plates.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 600 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal or salt plates must be acquired and subtracted from the sample spectrum.

IR Spectral Data

| Vibrational Mode | Frequency (ν, cm⁻¹) | Intensity/Shape |

| O-H Stretch | 3355 | Broad, Strong |

| C-H Stretch (Aromatic) | ~3050 | Medium |

| C-H Stretch (Aliphatic) | ~2970 | Medium |

| C=N, C=C Stretch | 1598, 1574 | Strong |

| C-O Stretch | 1079 | Strong |

| Data sourced from Royal Society of Chemistry supporting information.[1] |

Spectral Interpretation:

-

O-H Stretch: The most prominent feature is the strong, broad absorption centered at 3355 cm⁻¹ . This is the hallmark of an alcohol O-H stretching vibration, with the broadening caused by intermolecular hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl side chain are found just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The sharp, strong peaks at 1598 and 1574 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-O Stretch: The strong absorption at 1079 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol, confirming this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to piece together its structure.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a high-energy technique that causes extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum useful for library matching and structural analysis. Electrospray Ionization (ESI) is a softer technique often used with High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass and elemental formula.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for EI analysis of volatile compounds like this compound. For HRMS, direct infusion into an ESI source coupled with a Time-of-Flight (TOF) or Orbitrap analyzer is standard.

Step-by-Step Protocol (GC-EI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analyte from the solvent and any impurities.

-

Ionization: Ionize the eluted compound in the EI source (standard 70 eV).

-

Mass Analysis: Scan a mass range (e.g., m/z 40-200) to detect the molecular ion and fragment ions.

Mass Spectrometry Data and Fragmentation Analysis

The molecular weight of this compound (C₇H₉NO) is 123.15 g/mol .

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 123 .

-

High-Resolution MS (HRMS): An ESI-HRMS experiment would confirm the elemental composition. The calculated exact mass for [M+H]⁺ (C₇H₁₀NO⁺) is 124.0757 . Observing this mass with high accuracy (e.g., within 5 ppm) provides definitive confirmation of the molecular formula.

-

Key Fragmentation: The most characteristic fragmentation in EI-MS for secondary alcohols is the alpha-cleavage, the breaking of a bond adjacent to the carbon bearing the oxygen. For this compound, this involves the cleavage of the C7-C8 bond.

Primary Fragmentation Pathway: The loss of the methyl group (•CH₃, mass 15) is a highly favorable pathway, as it results in a resonance-stabilized cation.

M⁺• (m/z 123) → [M - CH₃]⁺ + •CH₃

This cleavage generates a prominent fragment ion at m/z 108 . The stability of this ion is enhanced by resonance, with the positive charge delocalized between the benzylic-type carbon and the nitrogen atom of the pyridine ring.

Diagram: Primary EI-MS Fragmentation Pathway

Caption: Alpha-cleavage leading to the major fragment ion.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound, the evidence converges to provide an unambiguous structural assignment:

-

MS establishes the molecular weight (123 g/mol ) and formula (C₇H₉NO).

-

IR confirms the presence of an alcohol (broad O-H at 3355 cm⁻¹, strong C-O at 1079 cm⁻¹) and a pyridine ring (1598, 1574 cm⁻¹).

-

¹³C NMR shows 8 distinct carbon signals, including two in the aliphatic region (CH₃ and CH-O) and six in the aromatic region, consistent with the proposed structure.

-

¹H NMR provides the final, definitive proof of connectivity. It shows a methyl group coupled to a single proton, which is in turn adjacent to an oxygen and an aromatic ring. The integration values (3H, 1H, 1H, 4H) perfectly match the number of protons in each environment.

Together, these datasets form a self-validating system, confirming the identity and structural integrity of this compound with a high degree of confidence.

References

- Qi, S.-B., Li, M., Li, S., Zhou, J.-N., Wu, J.-W., Yu, F., Zhang, X.-C., Chan, A. S. C., & Wu, J. (2013). Supporting Information for: Org. Biomol. Chem., 2013, 11, 929–937. Royal Society of Chemistry.

- SpectraBase. (n.d.). (S)-1-(2-Pyridyl)ethanol. John Wiley & Sons, Inc.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(Pyridin-2-yl)ethanol

Introduction

1-(Pyridin-2-yl)ethanol is a key building block in medicinal chemistry and materials science, finding application in the synthesis of novel therapeutic agents and functional materials. A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in research and development. This guide provides a detailed exploration of the methodologies to thoroughly characterize the solubility and stability profile of this compound, offering field-proven insights and robust experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its biopharmaceutical properties and its processability in various synthetic and formulation procedures. Understanding the solubility of this compound in a range of solvents is essential for designing appropriate crystallization methods, formulating solutions for in vitro and in vivo testing, and predicting its behavior in different environments.

Theoretical Considerations

The solubility of this compound is governed by its molecular structure, which features both a polar pyridine ring and a hydroxyl group capable of hydrogen bonding, as well as a nonpolar ethyl backbone. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting its solubility behavior.[1][2] The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents.

Experimental Determination of Solubility

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in various solvents.[3] This method involves agitating an excess amount of the solid compound with the solvent for a sufficient period to reach equilibrium, followed by quantification of the dissolved solute in the supernatant.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO)).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set at the desired temperatures (e.g., 10°C, 25°C, and 40°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.

-

Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Analyze the diluted samples using a validated stability-indicating HPLC-UV method (a hypothetical method is described in Part 2).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the solubility of the compound in the original solvent, expressed in mg/mL or mol/L.

-

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound to illustrate how the results of the described experimental protocol would be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 10 | 15.2 |

| 25 | 25.8 | |

| 40 | 42.1 | |

| Methanol | 10 | > 500 |

| 25 | > 500 | |

| 40 | > 500 | |

| Ethanol | 10 | > 500 |

| 25 | > 500 | |

| 40 | > 500 | |

| Isopropanol | 10 | 250.5 |

| 25 | 380.2 | |

| 40 | > 500 | |

| Acetone | 10 | 410.3 |

| 25 | > 500 | |

| 40 | > 500 | |

| Acetonitrile | 10 | 150.7 |

| 25 | 280.4 | |

| 40 | 450.9 | |

| DMF | 10 | > 500 |

| 25 | > 500 | |

| 40 | > 500 | |

| DMSO | 10 | > 500 |

| 25 | > 500 | |

| 40 | > 500 |

Visualization of the Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: Stability Profile and Forced Degradation Studies

Assessing the intrinsic stability of a molecule is a cornerstone of drug development and chemical research. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4][5]

Principles of Forced Degradation

Forced degradation involves subjecting the compound to stress conditions that are more severe than accelerated stability testing. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without leading to secondary, irrelevant degradation pathways.[4]

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under various stress conditions. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or water) should be used for these studies.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At the same specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

-

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

-

Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

-

At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

-

Expose a solution of this compound (e.g., in a quartz cuvette) to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples by HPLC at appropriate time intervals.

Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[7][8]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Gradient: 5% B to 95% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 260 nm (based on the UV absorbance maximum of the pyridine chromophore)

-

Injection Volume: 10 µL

Hypothetical Forced Degradation Results

The following table summarizes the hypothetical outcomes of the forced degradation studies.

| Stress Condition | % Degradation | Retention Time of Major Degradant(s) (min) |

| 0.1 N HCl, 60°C, 24h | 12.5 | 8.2 |

| 0.1 N NaOH, 60°C, 24h | 8.9 | 6.5 |

| 3% H₂O₂, RT, 24h | 18.2 | 10.1, 11.5 |

| 80°C, 48h | 3.1 | No significant degradants |

| Photolytic (ICH Q1B) | 15.7 | 9.8 |

Visualization of the Forced Degradation Workflow

Caption: Proposed Mass Fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols and theoretical considerations presented herein offer a robust starting point for researchers to generate high-quality, reliable data essential for the advancement of their scientific endeavors. By adhering to these principles of scientific integrity and thorough experimental design, the physicochemical properties of this important chemical building block can be fully elucidated, paving the way for its successful application in drug discovery and materials science.

References

- Organic Chemistry: Introduction to Solubility. (2021). SALTISE. [Link]

- Forced Degradation Studies. (2016). MedCrave online. [Link]

- ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). European Medicines Agency. [Link]

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). ResolveMass. [Link]

- A stability indicating simultaneous dual wavelength UV-HPLC method for the determination of potential impurities in fampridine active pharmaceutical ingredient. (2012). PubMed. [Link]

- Forced Degradation Studies: Regulatory Considerations and Implementation. (2004).

- 4.4: Interpreting Electron Ionization Mass Spectra. (2022). Chemistry LibreTexts. [Link]

- Development of forced degradation and stability indicating studies of drugs—A review. (2015).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. [Link]

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2010). Pharmaceutical Technology. [Link]

- ¹H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

- Solubility Data Series. (n.d.). International Union of Pure and Applied Chemistry. [Link]

- mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021).

- Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (2023).

- Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2010). Spectroscopy Online. [Link]

- UV-Visible spectra of 1 showing stability in ethanol; each reading was taken after 8 h. (n.d.).

- A stability-indicating RP-HPLC determination of eszopiclone in drug substance. (n.d.). Trade Science Inc. [Link]

- hplc method for the simultaneous determination of the components of an aqueous antidote solution. (2009). Farmacia Journal. [Link]

- Number of solubility data points in water-ethanol mixtures for each set... (n.d.).

- Unified pH Measurements of Ethanol, Methanol, and Acetonitrile, and Their Mixtures with W

- Measurement and Correlation of the Solubility of Pyrimethanil in Seven Monosolvents and Two Different Binary Mixed Solvents. (2019).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

- Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (2011). Spectroscopy Online. [Link]

- SUPPORTING MATERIALS. (n.d.). The Hong Kong University of Science and Technology. [Link]

- Tables For Organic Structure Analysis. (n.d.). University of Cambridge. [Link]

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021).

- Electron Impact Ionisation and Fragmentation of Methanol and Ethanol. (2018).

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. A stability indicating simultaneous dual wavelength UV-HPLC method for the determination of potential impurities in fampridine active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. thno.org [thno.org]

A Technical Guide to the Research Applications of Pyridinyl Alcohols

Introduction

Pyridinyl alcohols, a class of heterocyclic compounds featuring a pyridine ring substituted with a hydroxyl group-containing side chain, have emerged as remarkably versatile building blocks and ligands in modern chemical research. Their unique electronic and structural properties, arising from the interplay between the electron-deficient pyridine ring and the nucleophilic alcohol moiety, have propelled their application across diverse scientific disciplines, from medicinal chemistry and drug discovery to asymmetric catalysis and materials science. This technical guide provides an in-depth exploration of the potential research applications of pyridinyl alcohols, offering insights into their synthesis, key properties, and practical implementation in various experimental contexts. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these compounds in their work.

Core Properties of Pyridinyl Alcohols: A Structural and Electronic Overview

The utility of pyridinyl alcohols is fundamentally rooted in their distinct molecular architecture. The presence of the nitrogen atom in the pyridine ring imparts a dipole moment and influences the electron density distribution, rendering the ring electron-deficient. This electronic characteristic, combined with the nucleophilicity of the alcohol group, gives rise to several key properties:

-

Coordinating Ability: The nitrogen atom of the pyridine ring and the oxygen atom of the alcohol can act as a bidentate ligand, chelating to a wide range of metal centers. This coordination ability is central to their application in catalysis and materials science.[1][2][3]

-

Hemilability: In certain coordination complexes, the bond between the alcohol's oxygen and the metal center can be labile, allowing for dynamic coordination and dissociation. This "hemilabile" nature is particularly advantageous in catalysis, facilitating substrate binding and product release.[1][4][5]

-